molecular formula C19H23N3O3S2 B2669136 (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide CAS No. 881548-38-5

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide

Cat. No.: B2669136
CAS No.: 881548-38-5
M. Wt: 405.53
InChI Key: PQDNWEULVHYHGL-DTQAZKPQSA-N
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Description

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with a thiosemicarbazide under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through a coupling reaction with an appropriate benzoyl chloride derivative.

    Addition of the Morpholinopropyl Group: The morpholinopropyl group can be added via a nucleophilic substitution reaction using a suitable morpholine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzamide and morpholinopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidinones.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

Uniqueness

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(3-morpholinopropyl)benzamide is unique due to its specific structural features, such as the combination of the thiazolidinone core with the benzamide and morpholinopropyl groups

Properties

IUPAC Name

4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-21-18(24)16(27-19(21)26)13-14-3-5-15(6-4-14)17(23)20-7-2-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12H2,1H3,(H,20,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNWEULVHYHGL-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCCN3CCOCC3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NCCCN3CCOCC3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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